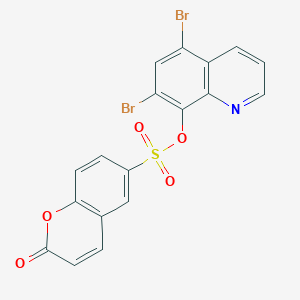

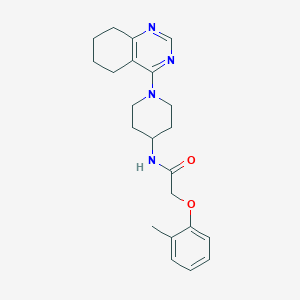

![molecular formula C13H18ClFN2O B2366752 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 865660-68-0](/img/structure/B2366752.png)

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol” is a chemical compound that has been studied in the context of its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Synthesis Analysis

The synthesis of this compound involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The synthesis process is mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . This process is mediated by polyphosphoric acid (PPA) .Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

- A study highlighted the synthesis of new derivatives similar to the chemical , aiming to develop antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporter. These compounds showed high nanomolar affinity for both activities, suggesting potential as antidepressants (Martínez et al., 2001).

Quality Control in Pharmaceutical Development

- Another study developed a high-performance liquid chromatographic assay method for a compound structurally related to the one . This assay method is crucial for in-process quality control and stability studies, indicating the importance of such compounds in pharmaceutical manufacturing (Dwivedi et al., 2003).

Antimalarial Activity

- Piperazine and pyrrolidine derivatives, including those similar to the chemical , have been evaluated for their capacity to inhibit the growth of Plasmodium falciparum, a malaria-causing parasite. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for antiplasmodial activity (Mendoza et al., 2011).

Drug Synthesis

- The synthesis of drugs like flunarizine, which is similar to the chemical , involves complex chemical reactions. Such drugs are used for migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).

Antimicrobial Activity

- Some derivatives of the chemical have been synthesized and evaluated for antimicrobial activities, showing potential as therapeutic agents (Mishra & Chundawat, 2019).

Antitumor Activity

- Novel derivatives structurally similar to the chemical have shown significant cytotoxicity against several tumor cell lines, suggesting their potential use in cancer therapy (Naito et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of this compound could include further exploration of its potential antifungal properties, as well as a more detailed investigation into its synthesis process, mechanism of action, physical and chemical properties, and safety profile . Further studies could also explore potential applications in other areas, such as medicine or agriculture .

Eigenschaften

IUPAC Name |

1-chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O/c14-9-11(18)10-16-5-7-17(8-6-16)13-4-2-1-3-12(13)15/h1-4,11,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBSHSUWCHXCTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CCl)O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

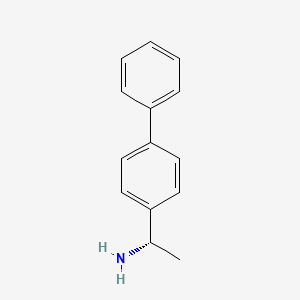

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)